molecular formula C12H7BrS3 B1266009 3-bromo-2,5-dithiophen-2-ylthiophene CAS No. 105125-00-6

3-bromo-2,5-dithiophen-2-ylthiophene

Cat. No.: B1266009
CAS No.: 105125-00-6
M. Wt: 327.3 g/mol
InChI Key: FGBHDLKMGUOJBA-UHFFFAOYSA-N
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Description

3’-Bromo-2,2’:5’,2’‘-terthiophene is a brominated derivative of terthiophene, a compound consisting of three thiophene rings. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The addition of a bromine atom at the 3’ position enhances the compound’s reactivity, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

It is known that thiophene derivatives, such as this compound, are often used in the synthesis of conductive polymers . These polymers can interact with various targets depending on their specific structure and properties.

Mode of Action

As a thiophene derivative, it is likely to interact with its targets through π-π stacking, a common interaction in conductive polymers . This interaction can lead to changes in the electrical properties of the target, potentially altering its function.

Action Environment

The action, efficacy, and stability of 3’-Bromo-2,2’:5’,2’'-terthiophene can be influenced by various environmental factors . For instance, it is known to be sensitive to light and air , which can affect its stability and, consequently, its action and efficacy.

Biochemical Analysis

Biochemical Properties

3’-Bromo-2,2’:5’,2’‘-terthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 3’-Bromo-2,2’:5’,2’'-terthiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3’-Bromo-2,2’:5’,2’'-terthiophene has been found to modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the suppression or promotion of cell growth, depending on the cellular context .

Molecular Mechanism

At the molecular level, 3’-Bromo-2,2’:5’,2’‘-terthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For instance, 3’-Bromo-2,2’:5’,2’'-terthiophene has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling .

Temporal Effects in Laboratory Settings

The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3’-Bromo-2,2’:5’,2’‘-terthiophene is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. In vivo studies have also demonstrated that prolonged exposure to 3’-Bromo-2,2’:5’,2’'-terthiophene can result in long-term changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, high doses of 3’-Bromo-2,2’:5’,2’'-terthiophene have been associated with liver toxicity and changes in metabolic enzyme activity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Bromo-2,2’:5’,2’‘-terthiophene can be synthesized through several methods. One common approach involves the bromination of 2,2’:5’,2’'-terthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3’-Bromo-2,2’:5’,2’'-terthiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2,2’:5’,2’'-terthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted terthiophenes and extended conjugated systems, which are valuable in materials science and organic electronics .

Scientific Research Applications

3’-Bromo-2,2’:5’,2’'-terthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2,2’:5’,2’'-terthiophene is unique due to the specific placement of the bromine atom, which enhances its reactivity and makes it suitable for a broader range of chemical transformations. This uniqueness allows for the synthesis of specialized materials and compounds that are not easily accessible with other terthiophene derivatives .

Properties

IUPAC Name

3-bromo-2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHDLKMGUOJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909353
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105125-00-6
Record name 2,2':5',2''-Terthiophene, 3'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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